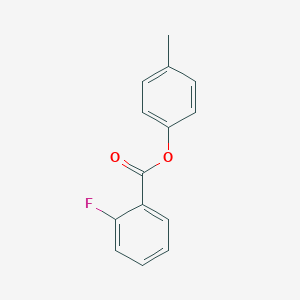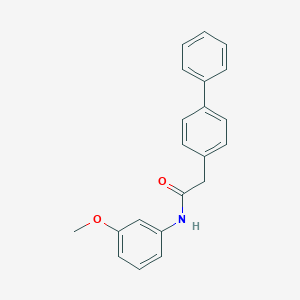
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nicotinonitrile derivatives and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is not fully understood. However, it has been suggested that 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to have various biochemical and physiological effects. In animal studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal lab conditions. However, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has some limitations as well. Its solubility in water is low, which can limit its use in certain experiments. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile. Firstly, more preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile in humans. Additionally, the development of more water-soluble derivatives of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is a promising compound with potential therapeutic applications in various diseases. Its easy synthesis method, high purity, and stable nature make it an attractive compound for lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile can be synthesized using a simple one-pot reaction between 2-bromo-4,6-di(2-thienyl)nicotinonitrile and ethanethiol in the presence of a base. The reaction yields 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile with a purity of over 99%.
科学的研究の応用
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also shown anti-inflammatory and neuroprotective effects in animal models.
特性
製品名 |
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile |
|---|---|
分子式 |
C16H12N2S3 |
分子量 |
328.5 g/mol |
IUPAC名 |
2-ethylsulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12N2S3/c1-2-19-16-12(10-17)11(14-5-3-7-20-14)9-13(18-16)15-6-4-8-21-15/h3-9H,2H2,1H3 |
InChIキー |
ZNJWKWCEJCWANI-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N |
正規SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate](/img/structure/B269443.png)
![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)
